molecular formula C11H12BrN3 B13881675 3-(3-bromophenyl)-1-propyl-1H-1,2,4-triazole

3-(3-bromophenyl)-1-propyl-1H-1,2,4-triazole

Cat. No.: B13881675
M. Wt: 266.14 g/mol
InChI Key: LBVNJHVCUMVXMB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-propyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-propyl-1,2,4-triazole typically involves the reaction of 3-bromophenylhydrazine with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-(3-bromophenyl)-1-propyl-1,2,4-triazole may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction progress ensures high yield and purity of the final product. The compound is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-propyl-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential for this reaction.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1-propyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-propyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-propyl-1,2,4-triazole
  • 3-(3-Chlorophenyl)-1-propyl-1,2,4-triazole
  • 3-(3-Bromophenyl)-1-ethyl-1,2,4-triazole

Uniqueness

3-(3-Bromophenyl)-1-propyl-1,2,4-triazole is unique due to the specific positioning of the bromine atom on the phenyl ring and the propyl group on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-(3-bromophenyl)-1-propyl-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3/c1-2-6-15-8-13-11(14-15)9-4-3-5-10(12)7-9/h3-5,7-8H,2,6H2,1H3

InChI Key

LBVNJHVCUMVXMB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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